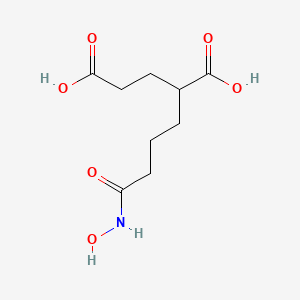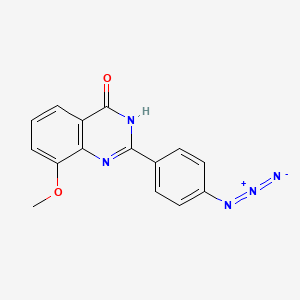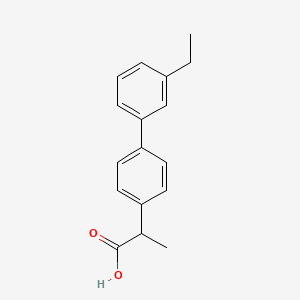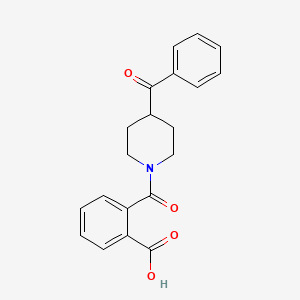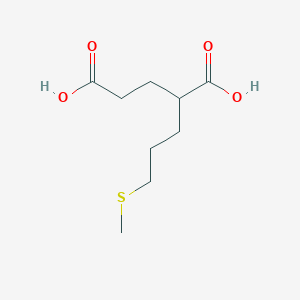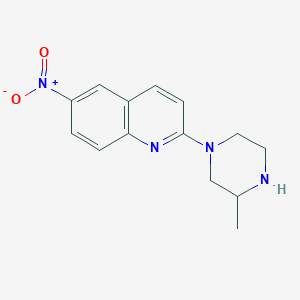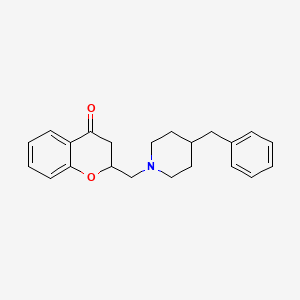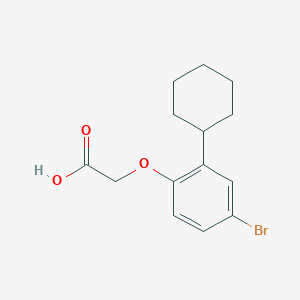
(4-Bromo-2-cyclohexylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-cyclohexylphenoxy)acetic acid is an organic compound with the molecular formula C14H17BrO3 It is characterized by the presence of a bromine atom, a cyclohexyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-cyclohexylphenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 2-cyclohexylphenol, undergoes bromination to introduce a bromine atom at the 4-position of the phenol ring.
Esterification: The brominated product is then esterified with chloroacetic acid to form the phenoxyacetic acid derivative.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, 2-(4-bromo-2-cyclohexylphenoxy)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-cyclohexylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxyacetic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
2-(4-bromo-2-cyclohexylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of brominated phenoxyacetic acids on biological systems, including their potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-cyclohexylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and phenoxyacetic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-formylphenoxy)acetic acid
- 2-(4-boronophenyl)acetic acid
- 2-(4-bromo-2-fluorobenzyl)aminocarbonyl-5-chlorophenoxyacetic acid
Uniqueness
2-(4-bromo-2-cyclohexylphenoxy)acetic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this structural feature .
Properties
CAS No. |
869093-66-3 |
|---|---|
Molecular Formula |
C14H17BrO3 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
2-(4-bromo-2-cyclohexylphenoxy)acetic acid |
InChI |
InChI=1S/C14H17BrO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
InChI Key |
ZWQTTYNQLIMKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)

